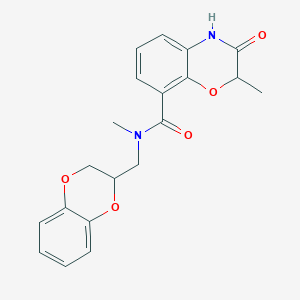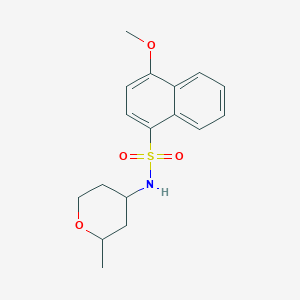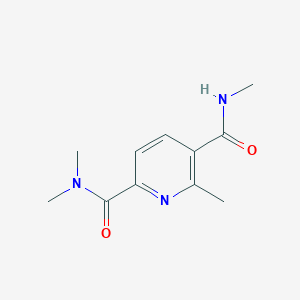![molecular formula C15H21N3O3S B7057752 4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile](/img/structure/B7057752.png)
4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonylbutanenitrile moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonylbutanenitrile moiety. Common reagents used in these reactions include methoxybenzene, piperazine, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-[4-(3-Hydroxyphenyl)piperazin-1-yl]sulfonylbutanenitrile.
Reduction: Formation of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors and modulate their activity. The methoxyphenyl group may enhance the compound’s affinity for certain receptors, while the sulfonylbutanenitrile moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)piperazine-1-carboxylate
- 4-(4-Methoxyphenyl)piperazine
- 4-(2-Methoxyphenyl)piperazine
Uniqueness
4-[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylbutanenitrile moiety differentiates it from other piperazine derivatives, potentially offering novel pharmacological activities and applications.
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-21-15-6-4-5-14(13-15)17-8-10-18(11-9-17)22(19,20)12-3-2-7-16/h4-6,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOALQYMODXNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B7057669.png)
![3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057679.png)
![3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057680.png)
![N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]-2-propan-2-yl-1H-pyrrole-3-carboxamide](/img/structure/B7057683.png)
![5-[(5-Tert-butyltetrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7057690.png)

![1-[[1-(1,3-Benzodioxol-4-ylmethyl)pyrrolidin-3-yl]methyl]piperidine](/img/structure/B7057700.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7057721.png)


![N-[2-(cyclopropylamino)ethyl]-2,3,5,6-tetrafluorobenzenesulfonamide;hydrochloride](/img/structure/B7057742.png)
![1-[4-[2-(3-methoxyphenyl)acetyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7057748.png)
![2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B7057757.png)

